molecular formula C24H22N4O3 B2848652 N-(4-ethylphenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide CAS No. 1251679-13-6

N-(4-ethylphenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Cat. No.: B2848652
CAS No.: 1251679-13-6
M. Wt: 414.465
InChI Key: MHWMBFSVFGIQAC-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a synthetic small molecule characterized by a pyridinone core linked to a 1,2,4-oxadiazole ring and an acetamide moiety. The 1,2,4-oxadiazole group is substituted with a para-tolyl (p-tolyl) group, while the acetamide nitrogen is attached to a 4-ethylphenyl ring.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-3-17-6-11-20(12-7-17)25-21(29)15-28-14-19(10-13-22(28)30)24-26-23(27-31-24)18-8-4-16(2)5-9-18/h4-14H,3,15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWMBFSVFGIQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its combination of pyridinone, oxadiazole, and acetamide groups. Below is a comparative analysis with analogs from the evidence:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Substituents (Oxadiazole/Phenyl) Key Features
Target Compound C₂₄H₂₄N₄O₃* ~412.48† Oxadiazole: p-tolyl; Phenyl: 4-ethyl Pyridinone-oxadiazole-acetamide scaffold
N-(3-ethylphenyl)-2-{2-oxo-5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl}acetamide () C₂₀H₂₂N₄O₃ 366.42 Oxadiazole: isopropyl; Phenyl: 3-ethyl Lower MW; isopropyl substitution may enhance lipophilicity
N-(3-chloro-2-methylphenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide () C₂₃H₂₁ClN₄O₃ ~444.89 Oxadiazole: p-tolyl; Phenyl: 3-chloro-2-methyl Chlorine substitution increases polarity and MW
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22, ) C₂₁H₂₁FN₄O₂ 380.42 Oxadiazole: 4-fluorophenyl; Piperidine-carboxamide Piperidine ring may improve CNS penetration

*Estimated based on structural similarity to .

Pharmacological and Physicochemical Insights

Lipinski’s Rule Compliance: Analogs like C22 () comply with Lipinski’s parameters (MW <500, logP <5, H-bond donors ≤5, acceptors ≤10). The target compound’s estimated MW (~412) and lack of polar groups (e.g., -OH, -NH₂) suggest similar compliance, favoring oral bioavailability .

Substituent Effects: Para-tolyl vs. Chlorine Substitution (): The chloro-methylphenyl group in increases molecular weight and polarity, which may alter solubility and metabolic stability compared to the 4-ethylphenyl group in the target compound.

Synthetic Accessibility : The screening compound in (MW 366.42) is available in 39 mg quantities, suggesting feasible synthesis. The target compound’s structural complexity (additional aromatic rings) may require more elaborate synthetic routes.

Research Findings and Limitations

  • SAR (Structure-Activity Relationship) Gaps : The absence of direct bioactivity data for the target compound limits conclusive SAR analysis. For example, replacing isopropyl () with p-tolyl may improve binding to hydrophobic enzyme pockets, but experimental validation is needed.

Q & A

Q. How to scale up synthesis without compromising yield?

  • Methodological Answer :
  • Flow Chemistry : Continuous reactors for exothermic steps (e.g., oxadiazole cyclization) to maintain temperature control .
  • Catalyst Recycling : Immobilize Zeolite (Y-H) on silica gel for reuse in condensation reactions .

Emerging Research Directions

Q. What advanced spectroscopic techniques confirm stereochemical features?

  • Methodological Answer :
  • X-ray Crystallography : Resolve crystal structures to validate spatial arrangement of heterocycles .
  • ECD Spectroscopy : Compare experimental and calculated electronic circular dichroism for chiral centers .

Q. How can the compound be modified for targeted drug delivery?

  • Methodological Answer :
  • Bioconjugation : Attach folate or antibody fragments via the acetamide’s primary amine for tumor-specific targeting .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance circulation time .

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